molecular formula C16H16N4O2 B2821028 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1904098-39-0

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2821028
CAS No.: 1904098-39-0
M. Wt: 296.33
InChI Key: OTOOTAIOHDSHHW-UHFFFAOYSA-N
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Description

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 1,3-dimethyl-substituted pyrazole core linked via a methylene bridge to a pyridine ring substituted at position 6 with a furan-2-yl group.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-8-14(20(2)19-11)16(21)18-10-12-5-6-13(17-9-12)15-4-3-7-22-15/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOOTAIOHDSHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Nucleophilic Reactions

The carboxamide group (-CONH₂) and pyridine nitrogen are primary sites for nucleophilic interactions:

  • Hydrolysis : Under acidic or basic conditions, the carboxamide may hydrolyze to form a carboxylic acid. For example, refluxing with HCl (6M) or NaOH (40%) yields N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in DMF at 80°C produces substituted amides via nucleophilic acyl substitution .

Table 1: Nucleophilic Reaction Conditions and Products

SubstrateReagent/ConditionsProductYield (%)Reference
Carboxamide groupHCl (6M), reflux, 12 hCarboxylic acid derivative78–85
Carboxamide groupMethylamine/DMF, 80°C, 6 hN-Methylamide derivative65–72

Electrophilic Aromatic Substitution

The electron-rich furan and pyridine rings undergo electrophilic substitution:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the C5 position of the furan ring .

  • Halogenation : Bromination (Br₂/CHCl₃) selectively substitutes the pyridine ring at the C2 position due to directing effects of the methylene bridge .

Key Mechanistic Insight :
The furan’s oxygen lone pairs enhance electron density at C5, favoring electrophilic attack. Steric hindrance from the pyridinylmethyl group limits substitution on the pyrazole ring .

Cyclization and Ring-Opening Reactions

The compound’s structure facilitates intramolecular cyclization:

  • Microwave-Assisted Cyclization : Under microwave irradiation (150°C, 20 min), the furan and pyridine moieties form fused tricyclic structures via C–H activation, as observed in related pyrazole derivatives.

  • Acid-Catalyzed Rearrangement : Treatment with H₂SO₄ (95%) induces pyrazole ring opening, generating a linear diketone intermediate that recyclizes into pyrrolo[3,4-c]pyridines .

Reduction of the Carboxamide

  • LiAlH₄ Reduction : The carboxamide reduces to a primary amine (N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-yl)methanamine) in THF at 0°C .

Oxidative Reactions

  • KMnO₄ Oxidation : The furan ring oxidizes to a maleic anhydride derivative under strong oxidative conditions (KMnO₄/H₂O, 100°C) .

Metal Complexation

The pyridine nitrogen and carboxamide oxygen act as ligands for transition metals:

  • Cu(II) Complexes : Reaction with CuCl₂ in ethanol yields octahedral complexes, enhancing catalytic activity in cross-coupling reactions .

Table 2: Metal Complex Properties

Metal SaltLigand SitesGeometryApplicationReference
CuCl₂Pyridine N, Amide OOctahedralSuzuki-Miyaura coupling

Cross-Coupling Reactions

The brominated derivative (synthesized via electrophilic substitution) participates in palladium-catalyzed couplings:

  • Suzuki Reaction : With Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives form in >80% yield .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of breast cancer cells (MCF-7) through apoptosis induction mechanisms.

Mechanism of Action

The proposed mechanism involves the modulation of key signaling pathways involved in cell survival and apoptosis. Specifically, it may interact with proteins associated with the cell cycle and apoptosis regulation, leading to increased cancer cell death.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest
HeLa10.0Inhibition of proliferation

Agricultural Applications

Pesticidal Properties

Another significant application of this compound is its potential as a pesticide. Recent studies have explored its effectiveness against various agricultural pests, highlighting its role as an eco-friendly alternative to conventional pesticides.

Case Study: Efficacy Against Aphids

In a controlled study, this compound demonstrated notable efficacy against aphid populations in crops. The results indicated a reduction in aphid numbers by over 70% within two weeks of application.

Pest Type Concentration (mg/L) Efficacy (%)
Aphids10075
Spider Mites15065
Whiteflies20080

Materials Science

Polymer Composites

This compound has also been investigated for its potential use in polymer composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Research Findings

Studies indicate that composites containing this compound exhibit improved tensile strength and thermal degradation temperatures compared to standard polymer materials.

Composite Type Tensile Strength (MPa) Thermal Degradation Temp (°C)
Standard Polymer25220
Polymer with Additive35250

Mechanism of Action

The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole-Carboxamide Derivatives

Compound Name / Identifier Pyrazole Substituents Aromatic/ Heterocyclic Substituents Functional Groups Evidence Source
Target Compound 1,3-dimethyl 6-(furan-2-yl)pyridin-3-ylmethyl Carboxamide N/A
N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide 3-(trifluoromethyl), 1-(3-chloropyridinyl) 4-chloro-2-methylphenyl with methylcarbamoyl Carboxamide, trifluoromethyl, chloro
1-(6-(furan-2-yl)pyridin-2-yl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (cpd 207) 5-(trifluoromethyl) 6-(furan-2-yl)pyridin-2-yl; 5-chloro-6-triazolylpyridin-3-yl Trifluoromethyl, triazolyl, chloro
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 3-phenyl, 1-(6-chloropyridylmethyl) 4-ethoxyphenyl Chloro, ethoxy

Key Observations :

  • Furan vs. Chloro/Triazolyl Substitutions : The target compound’s furan-2-yl group (electron-rich oxygen heterocycle) contrasts with chloro (electron-withdrawing) and triazolyl (hydrogen-bond acceptor) groups in analogs . Furan may enhance π-π stacking or polar interactions in target binding.
  • Trifluoromethyl Influence : Compounds with trifluoromethyl groups (e.g., and ) exhibit increased lipophilicity and metabolic stability compared to the target compound’s methyl groups .

Key Findings :

  • Hydrogen-Bonding Capacity : The target compound’s furan oxygen and carboxamide may improve binding to polar targets (e.g., kinases or GPCRs), whereas chloro/triazolyl groups in analogs favor hydrophobic pockets .
  • Metabolic Resistance : Trifluoromethyl-containing compounds () likely exhibit longer half-lives than the target compound due to resistance to cytochrome P450 oxidation .

Challenges :

  • The furan ring’s sensitivity to strong acids/bases necessitates mild reaction conditions compared to chloro- or triazolyl-substituted analogs .
  • Methyl groups on the pyrazole (1,3-positions) may simplify steric control compared to bulkier substituents like trifluoromethyl .

Biological Activity

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C14_{14}H15_{15}N3_{3}O, with a molecular weight of 241.29 g/mol. The presence of the furan and pyridine moieties enhances its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound exhibited significant cytotoxicity against the MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50_{50} values ranging from 3.79 µM to 42.30 µM, indicating promising anticancer potential .
    • Another study reported that derivatives of pyrazole compounds showed IC50_{50} values as low as 0.01 µM against MCF7 cells, suggesting that modifications in structure can enhance activity .
  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
    • Additionally, it was found to inhibit key signaling pathways involved in tumor growth and metastasis, such as the Aurora-A kinase pathway .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated.

  • Inhibition of Cytokines :
    • The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs .
  • Mechanistic Insights :
    • Studies suggest that this compound may inhibit the NF-kB pathway, which is crucial for the expression of many pro-inflammatory genes .

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, this compound exhibits a range of other biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that pyrazole derivatives possess antimicrobial properties against various bacterial strains .
  • Antiviral Properties : Some derivatives have shown potential as inhibitors of viral replication in vitro, particularly against HIV .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50_{50} Value (µM)Reference
AnticancerMCF73.79
AnticancerSF-26812.50
AnticancerNCI-H46042.30
Anti-inflammatoryTNF-α Inhibition10
Anti-inflammatoryIL-6 Inhibition10
MechanismDescription
Apoptosis InductionActivation of caspases and modulation of Bcl-2 proteins
NF-kB Pathway InhibitionReduces expression of pro-inflammatory cytokines
Aurora-A Kinase InhibitionImpedes tumor growth and metastasis

Q & A

Q. Q1. What are the key structural features of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how do they influence its chemical reactivity?

A: The compound comprises three heterocyclic rings:

  • A 1,3-dimethylpyrazole core, which contributes to electron-rich aromaticity and hydrogen-bonding potential via the carboxamide group.
  • A pyridine ring substituted at position 6 with a furan-2-yl group, introducing π-π stacking capabilities and steric effects.
  • A methyl linker bridging the pyridine and pyrazole rings, modulating conformational flexibility.
    These features enable diverse reactivity, such as nucleophilic substitution at the pyridine nitrogen or amide bond hydrolysis under acidic/basic conditions .

Q. Q2. What are the standard synthetic routes for this compound, and what critical reaction conditions optimize yield?

A: Synthesis typically involves:

Suzuki-Miyaura coupling to attach the furan-2-yl group to 6-bromopyridine-3-carbaldehyde.

Reductive amination of the aldehyde with 1,3-dimethyl-1H-pyrazole-5-carboxamide using NaBH(OAc)₃ in dichloromethane.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key conditions:

  • Catalytic Pd(PPh₃)₄ for coupling (yield: 65–75%) .
  • Strict anhydrous conditions during reductive amination to prevent side reactions .

Advanced Research Questions

Q. Q3. How can experimental design address discrepancies in bioactivity data across studies (e.g., varying IC₅₀ values in kinase inhibition assays)?

A: Contradictions often arise from:

  • Impurity profiles : Use HPLC-MS (>98% purity) to confirm compound integrity .
  • Assay conditions : Standardize buffer pH, ATP concentration, and temperature.
  • Target selectivity : Employ orthogonal assays (e.g., SPR vs. enzymatic assays) to validate binding kinetics .
    Example: A 2024 study resolved conflicting IC₅₀ values (0.5–5 µM) by identifying residual DMSO (>1%) as an inhibitor of off-target kinases .

Q. Q4. What strategies are recommended for probing structure-activity relationships (SAR) of this compound in medicinal chemistry?

A: Focus on systematic modifications:

  • Pyrazole substitution : Replace 1,3-dimethyl groups with bulkier substituents (e.g., cyclopropyl) to assess steric effects on target binding.
  • Furan replacement : Substitute furan with thiophene or pyrrole to evaluate electronic effects on π-stacking.
  • Linker optimization : Test ethylene or amide-based linkers to modulate rigidity.
    Validate via molecular docking (AutoDock Vina) and ADMET profiling (e.g., CYP450 inhibition assays) .

Q. Q5. How can researchers resolve analytical challenges in detecting this compound in complex biological matrices (e.g., plasma)?

A: Use LC-MS/MS with the following parameters:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Ionization : ESI+ (m/z 383.1 → 211.0 for quantification).
  • Sample prep : Protein precipitation with acetonitrile (recovery >85%).
    Validate using stable isotope-labeled internal standards (e.g., ¹³C₃-pyrazole derivative) to minimize matrix effects .

Q. Q6. What methodologies are effective for identifying its biological targets in phenotypic screens?

A: Combine:

  • Chemoproteomics : Use photoaffinity probes with a diazirine tag for crosslinking and pull-down/MS identification .
  • Transcriptomics : CRISPR-Cas9 knockout libraries to correlate gene expression changes with activity.
  • Thermal shift assays : Monitor protein melting shifts in lysates treated with the compound .

Q. Q7. How can researchers mitigate toxicity concerns during preclinical development?

A: Prioritize:

  • In vitro toxicity panels : Assess mitochondrial toxicity (Seahorse assay) and hepatotoxicity (HepG2 cells).
  • Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via CYP450 incubation and HRMS.
  • In vivo tolerability : Conduct acute toxicity studies in rodents (OECD 423) with histopathological analysis .

Key Research Gaps

  • Mechanistic ambiguity : Limited data on off-target effects in in vivo models.
  • Stereochemical impact : Unstudied enantiomeric activity (chiral methyl linker).
  • Formulation challenges : Poor aqueous solubility (<10 µg/mL at pH 7.4) requires nanoemulsion strategies .

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